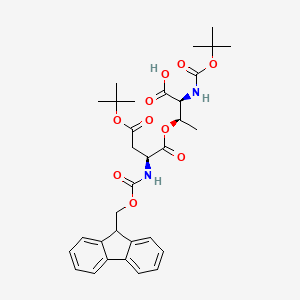![molecular formula C38H66Br2N2O2S B15249487 4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- is a compound that belongs to the benzothiadiazole family. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various organic electronic materials, such as light-emitting diodes (LEDs) and conducting polymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- typically involves the bromination of 2,1,3-benzothiadiazole. One common method is to dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid and add N-bromosuccinimide (NBS) at an elevated temperature. The reaction mixture is then stirred for several hours, followed by the addition of ice water to precipitate the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar bromination reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
科学研究应用
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems and therapeutic applications.
作用机制
The mechanism by which 2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, including:
相似化合物的比较
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: A closely related compound with similar electronic properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound has additional fluorine atoms, making it more electron-withdrawing and suitable for low-band gap polymers.
Uniqueness
2,1,3-Benzothiadiazole,4,7-dibromo-5,6-bis[(2-hexyldecyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct solubility and electronic properties. This makes it particularly valuable in the synthesis of high-performance organic electronic materials .
属性
分子式 |
C38H66Br2N2O2S |
|---|---|
分子量 |
774.8 g/mol |
IUPAC 名称 |
4,7-dibromo-5,6-bis(2-hexyldecoxy)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C38H66Br2N2O2S/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-43-37-33(39)35-36(42-45-41-35)34(40)38(37)44-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChI 键 |
BSWBMAZYYIFSSO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC1=C(C2=NSN=C2C(=C1OCC(CCCCCC)CCCCCCCC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
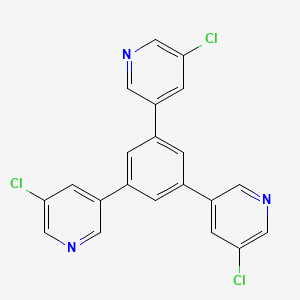
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
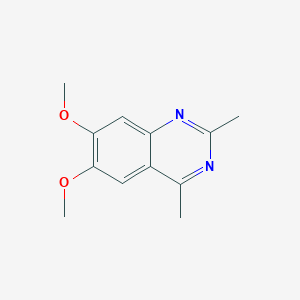

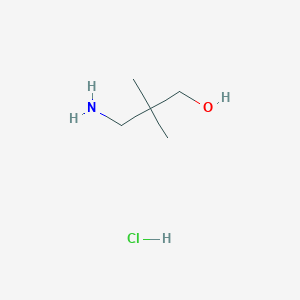
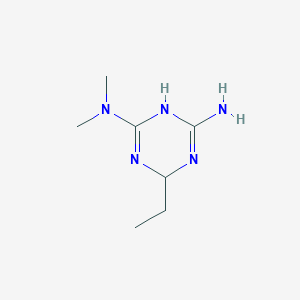
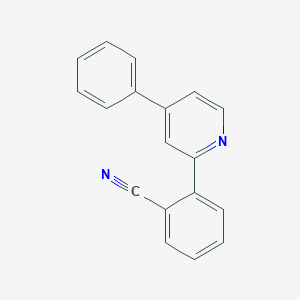


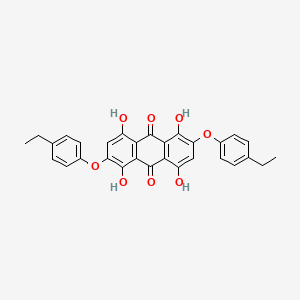
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
